REACTION_CXSMILES
|
CI.[Cl:3][C:4]1[CH:5]=[C:6]([CH3:11])[C:7](=[O:10])[NH:8][N:9]=1.[C:12]([O-])([O-])=O.[K+].[K+].O>CN(C)C=O>[Cl:3][C:4]1[CH:5]=[C:6]([CH3:11])[C:7](=[O:10])[N:8]([CH3:12])[N:9]=1 |f:2.3.4|
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Name
|
|
Quantity
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1.3 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C(C(NN1)=O)C
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
27 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The resulting mixture was stirred at ambient temperature overnight
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
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Type
|
WASH
|
Details
|
The combined organic extracts were washed with water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
After removal of the solvent
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |